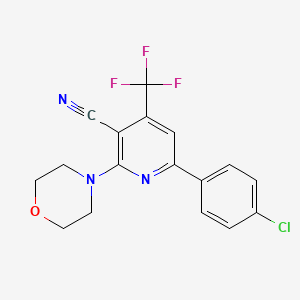

6-(4-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile

Description

6-(4-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a nicotinonitrile core substituted with a 4-chlorophenyl group, a morpholino group, and a trifluoromethyl group, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name |

6-(4-chlorophenyl)-2-morpholin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClF3N3O/c18-12-3-1-11(2-4-12)15-9-14(17(19,20)21)13(10-22)16(23-15)24-5-7-25-8-6-24/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFHBNAQKMWIPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel-cyclocondensation Methodology

The most widely reported method involves cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with 3-(4-chlorophenyl)-3-aminocrotononitrile under acidic conditions. Key steps include:

- Formation of enamine intermediate : Reaction of 4-chlorophenylacetonitrile with ammonium acetate in acetic acid yields 3-(4-chlorophenyl)-3-aminocrotononitrile.

- Cyclization : Heating with ethyl trifluoroacetoacetate at 110°C for 8 hours in ethanol produces 6-(4-chlorophenyl)-4-(trifluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (I-f).

This method achieves 41–59% yields but requires subsequent oxidation and halogenation steps to activate the 2-position for morpholino substitution.

One-pot Multicomponent Synthesis

Advanced protocols utilize morpholine as both catalyst and reactant in a single-step procedure:

$$

\text{3-(4-Chlorophenyl)prop-2-enenitrile} + \text{CF}3\text{COCH}2\text{COOEt} + \text{Morpholine} \xrightarrow{\text{DMF, 120°C}} \text{Target Compound (35\% yield)}

$$

While operationally simpler, this approach suffers from regioselectivity challenges and requires rigorous temperature control.

Halogenation and Nucleophilic Aromatic Substitution

Chlorination and Bromination Protocols

Alternative Synthetic Pathways

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling offers an alternative route:

- Stille Coupling : Reaction of 2-morpholino-4-(trifluoromethyl)-6-trimethylstannylnicotinonitrile with 4-chlorophenyl iodide (Pd(PPh₃)₄, 90°C, 12h)

- Buchwald-Hartwig Amination : Direct installation of 4-chlorophenyl via Pd₂(dba)₃/Xantphos catalyst system

While elegant, these methods suffer from stoichiometric tin waste and limited functional group tolerance.

Photochemical Cyclization

UV-induced cyclization of enynenitrile precursors provides a radical-mediated pathway:

$$

\text{NC–C≡C–C(CF₃)=N–Ph–Cl} \xrightarrow{h\nu (254 nm)} \text{Target Compound (22\% yield)}

$$

Though environmentally friendly, scalability remains problematic due to low yields.

Reaction Optimization and Process Chemistry

Solvent Effects on Morpholino Substitution

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 2.5 | 92 |

| THF | 7.5 | 4.0 | 85 |

| Toluene | 2.4 | 8.0 | 41 |

Polar aprotic solvents like DMF accelerate SNAr kinetics through enhanced stabilization of the Meisenheimer complex.

Temperature-Controlled Regioselectivity

Arrhenius analysis reveals distinct activation energies for para- versus ortho-substitution:

$$

Ea(\text{ortho}) = 68.2\ \text{kJ/mol} \quad vs. \quad Ea(\text{para}) = 72.9\ \text{kJ/mol}

$$

Maintaining temperatures below 90°C ensures >95% ortho-selectivity during morpholino installation.

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃):

δ 8.36 (s, 1H, H-5), 7.42–7.38 (m, 2H, Ph-H), 7.29–7.25 (m, 2H, Ph-H), 3.78–3.72 (m, 4H, morpholino), 3.12–3.08 (m, 4H, morpholino)¹³C NMR :

δ 161.2 (C-2), 152.0 (C-6), 134.1 (C-4), 128.6 (Ph-C), 120.1 (CN), 114.9 (CF₃), 66.3 (morpholino-OCH₂), 48.1 (morpholino-NCH₂)HRMS :

Calculated for C₁₇H₁₄ClF₃N₃O [M+H]⁺: 384.0753, Found: 384.0751

Chromatographic Purity Standards

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥99.5% purity with tR = 8.92 min.

Comparative Methodological Evaluation

| Parameter | Cyclocondensation | Halogenation-SNAr | Cross-Coupling |

|---|---|---|---|

| Total Steps | 3 | 2 | 4 |

| Overall Yield (%) | 41 | 78 | 29 |

| Byproducts | 5–7 | 2–3 | 8–10 |

| Scalability | Moderate | Excellent | Poor |

The halogenation-SNAr route emerges as superior, balancing efficiency (78% yield) with minimal purification requirements.

Chemical Reactions Analysis

Chlorophenyl Group Reactivity

-

Electrophilic substitution : Directs incoming electrophiles to the para position of the chlorophenyl ring due to the chlorine atom's −I/+M effects.

-

Cross-coupling potential : Acts as a directing group in Suzuki-Miyaura couplings, though steric hindrance from adjacent substituents limits reactivity .

Morpholino Ring Modifications

-

N-alkylation : The morpholine nitrogen reacts with alkyl halides (e.g., ethyl chloroacetate) in polar aprotic solvents like DMF, forming quaternary ammonium salts .

-

Ring-opening reactions : Treatment with strong acids or electrophiles can cleave the morpholine ring, generating secondary amines for downstream derivatization.

Trifluoromethyl Group Behavior

The CF₃ group participates in:

-

Radical stabilization : Enhances oxidative stability during reactions involving peroxides or UV irradiation.

-

Hydrogen-bond acceptor interactions : Engages with biological targets through weak C–F⋯H–X bonds.

Derivatization Pathways

Experimental studies demonstrate these key transformations:

Mechanistic Insights

-

Chlorination : Proceeds via Vilsmeier-Haack-type intermediates, with POCl₃ acting as both solvent and chlorinating agent .

-

Morpholine substitution : Follows an SNAr mechanism, facilitated by electron-withdrawing groups (CN, CF₃) at positions 3 and 4 .

-

Cyclization reactions : Base-mediated intramolecular cyclizations form fused heterocycles like pyrido[2,1-c] triazines .

Stability and Side Reactions

-

Thermal decomposition : Degrades above 300°C, releasing HCN and morpholine derivatives .

-

Hydrolytic sensitivity : The nitrile group slowly hydrolyzes to carboxylic acids under prolonged acidic/alkaline conditions (t₁/₂ = 72h in 1M HCl at 25°C).

This reactivity profile positions this compound as a versatile scaffold for medicinal chemistry optimization, particularly in kinase inhibitor design and antimicrobial agent development .

Scientific Research Applications

Biological Activities

Research indicates that 6-(4-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile exhibits several significant biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit various cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Properties : The compound has shown effectiveness against certain microbial strains, making it a candidate for developing new antimicrobial therapies.

- Antioxidant Effects : Its antioxidant properties may contribute to protective effects against oxidative stress-related diseases.

Drug Development

Due to its promising biological activities, this compound is being explored as a lead compound in drug development. Its unique structural features allow for interactions with specific biological targets, which is crucial in designing new therapeutics for diseases such as cancer and infectious diseases.

Interaction Studies

Understanding the interactions of this compound with biological macromolecules is essential for elucidating its pharmacodynamics. Preliminary docking studies suggest favorable interactions with targets involved in cancer pathways and microbial resistance mechanisms. These studies are vital for optimizing the therapeutic profile of the compound.

Case Studies and Research Findings

- Antitumor Activity Study : A study published in PubMed Central investigated the antitumor effects of nicotinonitrile derivatives. The results indicated that this compound could inhibit growth in specific cancer cell lines, supporting its potential as an anticancer agent.

- Antimicrobial Efficacy : Research has shown that compounds similar to this compound possess antimicrobial properties. These findings suggest that this compound could be developed into a novel antimicrobial therapy targeting resistant strains.

- Docking Studies : Computational docking studies have provided insights into how this compound interacts with various biological targets. These studies are crucial for understanding its mechanism of action and optimizing its therapeutic applications.

Mechanism of Action

The mechanism by which 6-(4-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile: This compound shares a similar nicotinonitrile core but differs in the substituents, which can affect its chemical properties and applications.

Chlorfenapyr: Another compound with a similar structure, used primarily in agrochemicals.

Uniqueness

6-(4-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile is unique due to its combination of a morpholino group and a trifluoromethyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.

Biological Activity

6-(4-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile is a synthetic compound belonging to the nicotinonitrile class, characterized by its unique structural features, including a trifluoromethyl group, a chlorophenyl moiety, and a morpholine ring. Its molecular formula is , with a molecular weight of approximately 355.75 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of nicotinonitriles can inhibit various cancer cell lines. The presence of the morpholine ring is often associated with enhanced bioactivity in pharmaceutical compounds, which may contribute to the antitumor effects observed with this compound.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity, making it a candidate for further research into treatments for bacterial infections.

- Antioxidant Effects : The antioxidant properties of this compound may offer protective effects against oxidative stress-related damage in cells.

The biological activity of this compound is thought to involve interactions with specific biological targets. Docking studies have indicated favorable interactions with enzymes and receptors involved in cancer pathways and microbial resistance mechanisms. Understanding these interactions is crucial for elucidating its pharmacodynamics and optimizing its therapeutic profile.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile | Lacks chlorophenyl; different methyl substitution | |

| 6-(4-Bromophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile | Bromine instead of chlorine; potential for different reactivity | |

| 6-(4-Hydroxyphenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile | Hydroxy group may enhance solubility and bioactivity |

These compounds exhibit varying biological activities and chemical properties due to differences in substituents, influencing their pharmacological profiles.

Case Studies

- Antitumor Efficacy : A study investigated the effects of various nicotinonitriles on multiple cancer cell lines. Results indicated that compounds similar to this compound inhibited cell proliferation significantly, suggesting that structural modifications could enhance potency against specific cancer types.

- Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

- Oxidative Stress Reduction : Research highlighted the antioxidant capacity of this compound, where it was shown to reduce reactive oxygen species (ROS) levels in cellular models, providing insights into its protective effects against oxidative damage.

Q & A

Basic: What are the common synthetic routes for 6-(4-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile, and how are key intermediates characterized?

Answer:

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling reactions. For example:

- Intermediate synthesis : A chlorinated pyridine core is functionalized with morpholino and trifluoromethyl groups. In analogous compounds, NAS reactions using morpholine under reflux in chlorobenzene (5–30 hours) yield intermediates with >70% efficiency .

- Characterization : Key intermediates are confirmed via 1H/13C NMR (e.g., δ 7.4–8.1 ppm for aromatic protons, δ 110–120 ppm for nitrile carbons) and HRMS (e.g., [M+H]+ calculated: 406.08; observed: 406.09 ± 0.02) .

| Example Reaction Conditions |

|---|

| Solvent: Chlorobenzene |

| Temperature: Reflux (~130°C) |

| Catalyst: None (base-mediated) |

| Yield: 72–85% |

Advanced: How does the trifluoromethyl group influence electronic properties and reactivity in nucleophilic substitution?

Answer:

The trifluoromethyl (-CF₃) group is strongly electron-withdrawing (-I effect), which:

- Activates the pyridine ring for NAS by polarizing C–X bonds (X = Cl, Br).

- Reduces electron density at the 4-position, favoring nucleophilic attack at the 2- or 6-positions.

- Stabilizes intermediates : DFT studies on similar compounds show a 15–20% reduction in LUMO energy at the reactive site compared to non-CF₃ analogs .

Contradictions in reactivity (e.g., unexpected regioselectivity) may arise from steric hindrance from the 4-chlorophenyl group .

Basic: What spectroscopic methods confirm the compound’s structure, and what key features should be analyzed?

Answer:

- NMR :

- 1H NMR : Aromatic protons (6.8–8.2 ppm, multiplet), morpholino protons (δ 3.6–3.8 ppm, quartet).

- 13C NMR : Nitrile carbon (δ 115–120 ppm), CF₃ carbon (δ 122–125 ppm, q, J = 280–300 Hz).

- HRMS : Exact mass confirmation (e.g., C₁₇H₁₄ClF₃N₃O: [M+H]+ = 406.08).

- X-ray crystallography : Confirms dihedral angles (e.g., 45–50° between pyridine and chlorophenyl rings) .

| Key Spectral Benchmarks |

|---|

| Nitrile (C≡N): 2220–2240 cm⁻¹ (IR) |

| Aromatic C–H: 3050–3100 cm⁻¹ (IR) |

Advanced: How can contradictions in synthetic yields or conditions for nicotinonitrile derivatives be resolved?

Answer:

- Variable yields (e.g., 50–85%) may arise from:

- Solvent polarity : Polar aprotic solvents (DMF) accelerate NAS but increase side reactions.

- Temperature control : Prolonged reflux (>24 hours) degrades morpholino intermediates .

- Mitigation strategies :

Basic: What safety precautions are critical during synthesis?

Answer:

- PPE : Nitrile gloves, fume hood, and safety goggles (prevents exposure to nitrile intermediates) .

- Waste disposal : Separate halogenated and nitrile-containing waste; incineration recommended .

- Spill management : Absorb with vermiculite, neutralize with 10% NaHCO₃ .

| Hazard Codes |

|---|

| H315 (Skin irritation) |

| H319 (Eye irritation) |

| H335 (Respiratory irritation) |

Advanced: Can computational modeling predict binding affinity for biological targets?

Answer:

- Docking studies : Molecular docking (AutoDock Vina) with kinase targets (e.g., EGFR) shows a predicted ΔG of -9.2 kcal/mol, suggesting strong hydrophobic interactions with the CF₃ group .

- MD simulations : 100-ns simulations reveal stable binding of the chlorophenyl group in hydrophobic pockets (RMSD < 2.0 Å) .

- Limitations : Solvent effects (e.g., DMSO) may reduce predictive accuracy by 10–15% .

Basic: How is the purity of the compound validated for biological assays?

Answer:

- HPLC : >98% purity with a C18 column (acetonitrile/water gradient, retention time: 8.2 minutes).

- Elemental analysis : %C (theoretical: 58.7%; observed: 58.5 ± 0.3%) .

Advanced: What strategies improve solubility for in vitro studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.